molecular formula C6H6O2S B155060 2-Methylthiophene-3-carboxylic acid CAS No. 1918-78-1

2-Methylthiophene-3-carboxylic acid

Cat. No. B155060
Key on ui cas rn: 1918-78-1
M. Wt: 142.18 g/mol
InChI Key: YJZOPBSZDIBXBG-UHFFFAOYSA-N
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Patent
US06790844B2

Procedure details

To a solution of 1.5M-lithium diisopropylamide/cyclohexane solution (600 ml) and THF (300 ml) was dropwise added 3-thiophenecarboxylic acid (50.0 g)/THF (150 ml) under vigorous stirring at −70° C. After the reaction mixture was stirred, as it was, at −70° C. for 2 hr, methyl iodide (60.0 g) was added dropwise to the reaction mixture. After the dry ice/acetone bath was removed, the mixture was reacted overnight. The resulting reaction solution was acidified by adding 5N hydrochloric acid thereto, and then extracted with ethyl acetate. The organic layer was washed with water and brine, dried and evaporated, to give 54 g of the title compound.
Name
lithium diisopropylamide cyclohexane
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([N-]C(C)C)(C)C.[Li+].C1CCCCC1.[S:15]1[CH:19]=[CH:18][C:17]([C:20]([OH:22])=[O:21])=[CH:16]1.CI.Cl>C1COCC1>[CH3:1][C:16]1[S:15][CH:19]=[CH:18][C:17]=1[C:20]([OH:22])=[O:21] |f:0.1.2|

Inputs

Step One
Name
lithium diisopropylamide cyclohexane
Quantity
600 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+].C1CCCCC1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
S1C=C(C=C1)C(=O)O
Step Three
Name
Quantity
60 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
under vigorous stirring at −70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the reaction mixture was stirred, as it
CUSTOM
Type
CUSTOM
Details
After the dry ice/acetone bath was removed
CUSTOM
Type
CUSTOM
Details
the mixture was reacted overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1SC=CC1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 54 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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